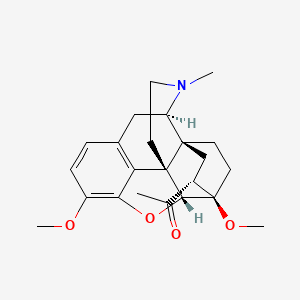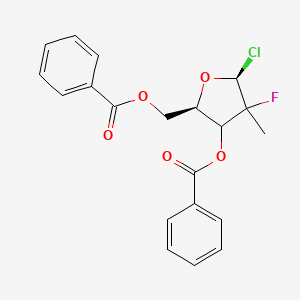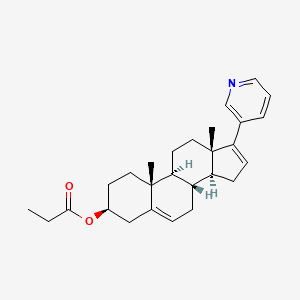
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is a synthetic steroid compound known for its significant role in medical and scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol involves several steps, starting from basic steroidal structures. One common method includes the reaction of an enol triflate with a pyridine borate through Suzuki coupling . This process, however, faces challenges such as poor conversion rates and low yields, necessitating further purification steps like column chromatography .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride, which can convert ketones to alcohols.
Substitution: This involves replacing a functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Particularly significant in oncology for treating hormone-dependent tumors like prostate cancer.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 17-alpha-hydroxylase-C17,20-lyase, which is crucial in the biosynthesis of androgens like testosterone . By blocking this enzyme, the compound effectively reduces testosterone levels, making it valuable in treating hormone-dependent cancers . The molecular targets include the cytochrome P450 family enzymes, particularly CYP17A1 .
Comparison with Similar Compounds
Similar Compounds
Abiraterone acetate: Another steroidal compound with a similar structure and mechanism of action, used in treating prostate cancer.
Androstadienol: The parent compound from which 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is derived.
Uniqueness
What sets this compound apart is its specific inhibition of the CYP17A1 enzyme, making it highly effective in reducing androgen levels. This specificity provides a targeted approach in treating hormone-dependent conditions, minimizing side effects compared to broader-spectrum inhibitors .
Properties
Molecular Formula |
C27H35NO2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1 |
InChI Key |
VMXJMFCFBUTILN-MSFOBWSXSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
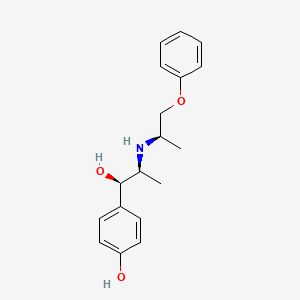
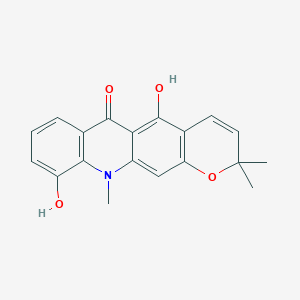
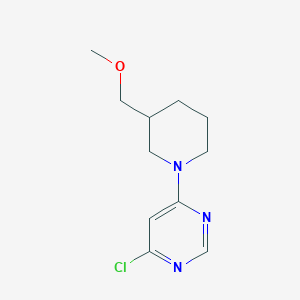

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
